molecular formula C21H22N2O B2726715 2-phenyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide CAS No. 852138-50-2

2-phenyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide

Cat. No. B2726715
CAS RN: 852138-50-2
M. Wt: 318.42
InChI Key: VIQQGTKJBOBILS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string or InChI key. For a similar compound, “2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine”, the SMILES string is C12=NC (C3=CC=CC=C3)=NC=C1CCNCC2 and the InChI key is AQSSQHFSXCFKDE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be described by parameters such as molecular weight, density, boiling point, and flash point. For a similar compound, “2-phenyl-N-(6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl)acetamide”, the molecular weight is 279.37600, the density is 1.11g/cm3, the boiling point is 503.7ºC at 760 mmHg, and the flash point is 305.3ºC .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For a similar compound, “2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine”, it is classified as a combustible solid .

Future Directions

The future directions for “2-phenyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide” could involve its use in the development of new pharmaceutical formulations, as suggested by a patent involving a structurally similar compound .

properties

IUPAC Name

2-phenyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c24-21(13-15-6-2-1-3-7-15)22-14-16-10-11-20-18(12-16)17-8-4-5-9-19(17)23-20/h1-3,6-7,10-12,23H,4-5,8-9,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQQGTKJBOBILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide

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